TG6-10-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TG6-10-1 is a chemical compound known for its role as a selective antagonist of the prostaglandin E2 receptor subtype EP2. This compound has gained attention in scientific research due to its high selectivity and potency in inhibiting the EP2 receptor, which is involved in various physiological and pathological processes, including inflammation and neurodegeneration .
科学研究应用
TG6-10-1 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。它的一些值得注意的应用包括:
作用机制
TG6-10-1 通过选择性结合 EP2 受体发挥作用,从而抑制其被前列腺素 E2 激活。这种抑制阻止了由 EP2 受体介导的下游信号通路,这些通路参与炎症和神经退行性疾病。 This compound 的分子靶标包括 EP2 受体和相关的信号分子,如环腺苷酸 (cAMP) 和蛋白激酶 A (PKA) .
生化分析
Biochemical Properties
TG6-10-1 interacts with the E prostanoid receptor 2 (EP2), acting as a potent antagonist . It is selective for EP2 over other prostanoid receptors, including human EP3-4, FP and TP, and DP1 receptors . This interaction with the EP2 receptor is key to its role in biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the EP2 receptor, impacting cell signaling pathways . The exact nature of these effects can vary depending on the specific cellular context.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the EP2 receptor . By acting as an antagonist, it can inhibit the activation of this receptor, leading to changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the prostaglandin-E2 (PGE2) metabolic pathway, interacting with the EP2 receptor
准备方法
合成路线和反应条件
TG6-10-1 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列反应(如烷基化、酰化和环化)形成丙烯酰胺衍生物。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高收率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及用于精确控制反应条件的自动化系统。 最终产品经过严格的质量控制,以满足研究应用所需的纯度标准 .
化学反应分析
反应类型
TG6-10-1 主要由于其结构中存在反应性官能团而经历取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括有机溶剂(如二甲亚砜)、催化剂(如钯碳)和氧化剂(如过氧化氢)。 反应通常在受控温度和惰性气氛下进行,以防止不希望的副反应 .
主要产物
涉及 this compound 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会产生羟基化衍生物,而取代反应可能会产生各种取代的丙烯酰胺化合物 .
相似化合物的比较
与其他类似化合物相比,TG6-10-1 在 EP2 受体方面具有很高的选择性和效力,这使得它独一无二。一些类似的化合物包括:
TG8-260: 一种第二代 EP2 拮抗剂,具有改善的药代动力学特性和选择性.
SB 243213: 另一种 EP2 拮抗剂,其选择性和效力低于 this compound.
PF-03246799: 一种具有类似 EP2 拮抗活性的化合物,但化学结构不同.
This compound 因其在抑制 EP2 受体方面优异的选择性和有效性而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOECAJFJFUFC-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of TG6-10-1 and its downstream effects in the context of neuroinflammation?
A1: (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as this compound, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [] Prostaglandin E2 (PGE2) is a key mediator of inflammation in the brain, and its levels increase after insults like status epilepticus (SE). [, ] By blocking EP2, this compound disrupts the downstream signaling cascade initiated by PGE2, leading to reduced production of pro-inflammatory cytokines, decreased microglial activation, and ultimately, neuroprotection. [, , ] This effect has been observed in various models of neuronal injury, including SE induced by pilocarpine or diisopropyl fluorophosphate (DFP), and even in ischemic stroke models. [, , ]
Q2: Beyond its anti-inflammatory effects, does this compound influence other cellular processes relevant to neuronal survival?
A2: Research suggests that this compound may also modulate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is critical for neuronal survival and plasticity. [] Studies showed that SE triggers an increase in BDNF levels in the hippocampus, and blocking COX-2 activity prevents this elevation. [] Furthermore, PGE2, the primary product of COX-2 in the brain, can stimulate BDNF secretion from hippocampal cells. [] Importantly, inhibiting EP2 with this compound was found to decrease the phosphorylation of cAMP response element-binding protein (CREB) and reduce the activation of the BDNF/TrkB pathway in the hippocampus after SE. [] These findings suggest that this compound might provide neuroprotection by modulating both inflammatory responses and neurotrophic factor signaling.
Q3: What are the limitations of the currently available this compound in terms of its physicochemical properties?
A3: While this compound has shown promise in preclinical studies, it possesses certain limitations regarding its physicochemical properties. For instance, it exhibits moderate selectivity for EP2, a short plasma half-life in rodents (1.7 hours), and low aqueous solubility (27 µM). [] These factors potentially hinder its application in chronic disease models and necessitate further optimization for improved efficacy and practicality. []
Q4: What are the future directions in the development of this compound and related compounds?
A4: Current research focuses on developing novel EP2 antagonists with enhanced properties based on the this compound scaffold. [] This includes improving water solubility, brain penetration, EP2 potency, and selectivity. [] The development of such optimized compounds holds significant potential for attenuating inflammatory consequences in various central nervous system diseases, including epilepsy, Alzheimer's disease, and cerebral aneurysms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。